(E)-3-(cyclohex-1-en-1-yl)acrylicacid
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Overview
Description
(E)-3-(cyclohex-1-en-1-yl)acrylicacid is an organic compound that features a cyclohexene ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(cyclohex-1-en-1-yl)acrylicacid typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between cyclohexanone and acrolein to form the intermediate compound.
Dehydration: The intermediate undergoes dehydration to form the desired this compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(cyclohex-1-en-1-yl)acrylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: May be explored for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (E)-3-(cyclohex-1-en-1-yl)acrylicacid would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple alkene with a cyclohexane ring.
Acrylic Acid: A simple unsaturated carboxylic acid.
Cyclohexanone: A ketone with a cyclohexane ring.
Uniqueness
(E)-3-(cyclohex-1-en-1-yl)acrylicacid is unique due to the combination of the cyclohexene ring and the acrylic acid moiety, which imparts distinct chemical and physical properties compared to its individual components.
Properties
IUPAC Name |
3-(cyclohexen-1-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJZZUJRAWYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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